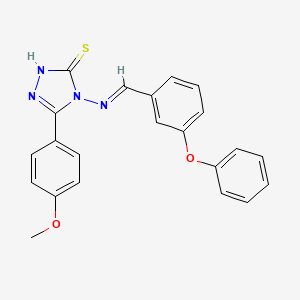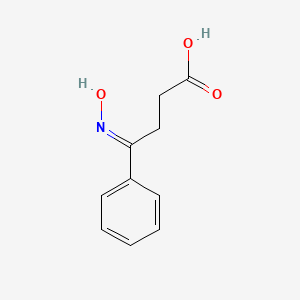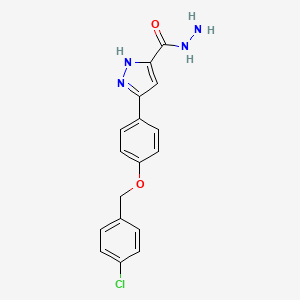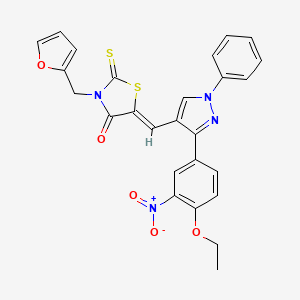
4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE is a complex organic compound with the molecular formula C11H8Cl4O5 and a molecular weight of 361.995 g/mol . This compound is known for its unique tricyclic structure, which includes multiple chlorine atoms and methoxy groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves several steps, typically starting with the preparation of the tricyclic core structure. The reaction conditions often include the use of chlorinating agents to introduce the chlorine atoms and methoxylation reactions to add the methoxy groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit inhibitory activity against certain enzymes and receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE can be compared with other similar compounds, such as:
- 1,7,8,9-TETRACHLORO-4-METHOXY-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
- 1,7,8,9-TETRACHLORO-4-HYDROXY-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
- 1,7,8,9,10,10-HEXACHLORO-4-MEO-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
These compounds share similar tricyclic structures but differ in the functional groups attached, which can lead to variations in their chemical properties and biological activities The uniqueness of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(521
Propriétés
Numéro CAS |
31066-42-9 |
|---|---|
Formule moléculaire |
C11H8Cl4O5 |
Poids moléculaire |
362.0 g/mol |
Nom IUPAC |
1,7,8,9-tetrachloro-10,10-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C11H8Cl4O5/c1-18-11(19-2)9(14)3-4(8(17)20-7(3)16)10(11,15)6(13)5(9)12/h3-4H,1-2H3 |
Clé InChI |
IQWDOEXTRZOIDG-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)OC3=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12006543.png)
![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)








